1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one
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Overview
Description
1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a phenoxypropanone group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antipsychotic, and antiviral properties .
Mechanism of Action
Target of Action
Similar compounds with benzothiazole and piperazine moieties have been reported to act as dopamine and serotonin antagonists . These compounds are often used as antipsychotic drug substances .
Mode of Action
Compounds with similar structures have been found to interact with their targets, such as dopamine and serotonin receptors, leading to their antagonistic effects .
Biochemical Pathways
Based on the reported antagonistic effects on dopamine and serotonin receptors , it can be inferred that this compound may influence the dopaminergic and serotonergic pathways in the nervous system.
Pharmacokinetics
Similar compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Similar compounds have shown antibacterial activity , suggesting that this compound may also have potential antimicrobial effects.
Preparation Methods
The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one typically involves multi-step procedures. One common synthetic route includes the following steps:
Formation of Benzothiazole Derivative: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Piperazine Coupling: The benzothiazole derivative is then coupled with piperazine using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Phenoxypropanone Addition: The final step involves the addition of the phenoxypropanone group to the piperazine-benzothiazole intermediate, often using a nucleophilic substitution reaction.
Industrial production methods may involve optimized reaction conditions such as microwave-assisted synthesis to enhance yield and reduce reaction time .
Chemical Reactions Analysis
1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial activity and is used in studies related to bacterial resistance and biofilm formation.
Medicine: It has potential antipsychotic and antiviral properties, making it a candidate for drug development in treating mental health disorders and viral infections.
Industry: The compound is used in the development of new materials with specific properties, such as luminescent materials
Comparison with Similar Compounds
1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one can be compared with other benzothiazole and piperazine derivatives:
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also features a benzothiazole ring and a piperazine moiety but lacks the phenoxypropanone group.
1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone: This compound includes a triazole ring, providing additional biological activities such as antimicrobial and anticancer properties.
N-[4-(Benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide:
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-19(10-15-25-16-6-2-1-3-7-16)22-11-13-23(14-12-22)20-21-17-8-4-5-9-18(17)26-20/h1-9H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFDNSYQXVOQFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)CCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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